N-(2,4-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(2,4-Dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative featuring a 2,4-dimethoxyphenyl group and a furan-2-yl substituent. The compound’s structure combines electron-donating methoxy groups with a heteroaromatic furan moiety, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-24-12-5-6-13(16(10-12)25-2)19-17(22)11-21-18(23)8-7-14(20-21)15-4-3-9-26-15/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRSEKIVXSXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Attachment of the Dimethoxyphenyl Group: This step might involve a nucleophilic substitution reaction where the dimethoxyphenyl group is attached to the acetamide backbone.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Halogenated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, synthetic methodologies, and inferred physicochemical properties.
Core Pyridazinone Modifications
Key Observations :
- Steric Impact : The naphthyl group in ’s compound introduces significant bulk compared to the furan or methoxyphenyl groups, which may influence steric hindrance in biological targets.
- Solubility : Sulfonamide () and methoxy groups () may enhance aqueous solubility compared to hydrophobic naphthyl or furan moieties.
Physicochemical and Spectral Data
- IR Spectroscopy: C=O stretches in analogs range from 1664–1681 cm⁻¹ (), consistent with pyridazinone and acetamide carbonyl groups . The target compound’s IR would likely show similar peaks.
- 1H NMR : Aromatic protons in the dimethoxyphenyl group (δ ~6.5–7.5 ppm) and furan protons (δ ~6.3–7.4 ppm) would align with shifts observed in (δ 7.2–7.8 ppm for trifluoromethylbenzothiazole) .
- Molecular Weight : The target compound’s estimated molecular weight (~399.4 g/mol) is comparable to ’s analog (393.44 g/mol) .
Inferred Pharmacological Potential
- Enzyme Inhibition: ’s dichloro-pyridazinone analog is a PRMT5 inhibitor, suggesting pyridazinones may target methyltransferases . The target compound’s furan group could modulate selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
